Cocaine methiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

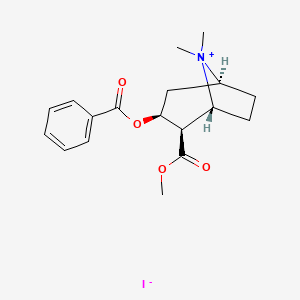

Cocaine methiodide, also known as this compound, is a useful research compound. Its molecular formula is C18H24INO4 and its molecular weight is 445.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Peripheral Actions and Neurotransmitter Dynamics

Cocaine methiodide serves as a valuable tool for investigating the peripheral actions of cocaine. Studies have demonstrated that it can induce rapid dopamine release from terminals in peripheral tissues, mimicking some of the effects of cocaine without affecting the CNS. For instance, research using fast-scan cyclic voltammetry indicated that this compound effectively stimulates dopamine release in rats trained with cocaine hydrochloride, although it established weaker conditioned place preferences compared to its uncharged counterpart .

Table 1: Comparison of Effects between Cocaine and this compound

| Effect | Cocaine Hydrochloride | This compound |

|---|---|---|

| Crosses Blood-Brain Barrier | Yes | No |

| Induces Dopamine Release | Strong | Moderate |

| Conditioned Place Preference | Strong | Weaker |

| Behavioral Activation | High | Low |

Behavioral Studies

This compound has been instrumental in behavioral studies aimed at understanding addiction mechanisms and the role of peripheral stimuli in drug reinforcement. Research has shown that while cocaine hydrochloride leads to stronger place preferences, this compound's effectiveness can increase over time, particularly after periods of abstinence from cocaine use. This suggests that peripheral actions may contribute to the conditioning processes associated with drug addiction .

Case Study: Conditioned Place Preference

In a study examining conditioned place preference, rats were administered either cocaine hydrochloride or this compound after a period of abstinence. The results indicated that while both drugs reinstated lever-pressing behaviors post-extinction, the degree of preference was significantly higher for cocaine hydrochloride compared to this compound. However, the latter showed an increasing trend in effectiveness over weeks, indicating potential long-term implications for addiction treatment strategies .

Therapeutic Insights and Future Directions

The unique properties of this compound present opportunities for exploring therapeutic avenues in treating substance use disorders. By isolating peripheral effects from central actions, researchers can better understand how these mechanisms contribute to addiction and withdrawal symptoms. Furthermore, since this compound does not induce significant locomotor activation like its uncharged counterpart, it may serve as a safer alternative for studying the physiological responses associated with drug use without the risk of exacerbating addictive behaviors .

Propiedades

Número CAS |

5937-29-1 |

|---|---|

Fórmula molecular |

C18H24INO4 |

Peso molecular |

445.3 g/mol |

Nombre IUPAC |

methyl (1R,2R,3S,5S)-3-benzoyloxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane-2-carboxylate;iodide |

InChI |

InChI=1S/C18H24NO4.HI/c1-19(2)13-9-10-14(19)16(18(21)22-3)15(11-13)23-17(20)12-7-5-4-6-8-12;/h4-8,13-16H,9-11H2,1-3H3;1H/q+1;/p-1/t13-,14+,15-,16+;/m0./s1 |

Clave InChI |

NUJUJJCMBQWIFW-JRJWNBDDSA-M |

SMILES |

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

SMILES isomérico |

C[N+]1([C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

SMILES canónico |

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)C.[I-] |

Sinónimos |

(1R,2R,3S,5S)-3-benzoyloxy-8,8-dimethyl-8-azoniabicyclo(3.2.1)octane-2-carboxylic acid methyl ester iodide cocaine methiodide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.